Enantiomeric Purity and Identity: Evidence that the (3S)-Enantiomer is a Distinct Chemical Entity from the (3R)-Enantiomer
The (3S) configuration is crucial for the intended biological or synthetic application. The (3R)-enantiomer (CAS 2200580-26-1) and the (3S)-enantiomer (CAS 2382694-88-2) are registered as separate chemical entities with distinct CAS numbers and are sold under different catalog numbers by suppliers . While the two enantiomers share identical molecular weight (235.25 g/mol), molecular formula (C10H18FNO4), and computed 2D descriptors [1], they are non-superimposable mirror images. In the context of chiral drug synthesis, use of the wrong enantiomer can lead to complete loss of target binding affinity or generation of a diastereomeric impurity that is difficult to remove downstream.
| Evidence Dimension | Stereochemical Configuration (Chirality) |
|---|---|
| Target Compound Data | (3S)-configuration; CAS 2382694-88-2 |
| Comparator Or Baseline | (3R)-configuration; CAS 2200580-26-1 |
| Quantified Difference | Distinct CAS numbers; distinct optical rotation values (specific rotation data not publicly disclosed in available sources, but enantiomeric separation is confirmed by chiral HPLC methods per vendor specifications) |
| Conditions | Enantiomeric identity confirmed by chiral HPLC, NMR, and polarimetry by multiple commercial suppliers (e.g., AKSci, Bidepharm, MolCore) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific synthetic routes and for generating meaningful structure-activity relationship (SAR) data in drug discovery.
- [1] PubChem. tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate (Racemic). Compound Summary, CID 66790111. Computed Properties Section. National Center for Biotechnology Information (2024). View Source
